Traseolide
Overview
Description
Traseolide is an indane derivative characterized by its musk odorant properties. The compound’s structure includes an indane skeleton substituted by geminal methyl groups at C-1, single methyl groups at C-2 and C-6, an isopropyl group at C-3, and an acetyl group at C-6 . It is widely used in the fragrance industry due to its distinctive musk scent.
Mechanism of Action
Target of Action
Traseolide is an indane derivative and a constituent of musk odorant . It primarily targets odorant receptors . These receptors are proteins involved in the detection of odor molecules, playing a crucial role in the sense of smell .
Mode of Action
This compound interacts with its primary targets, the odorant receptors, by selectively binding to and activating them . This interaction triggers a cascade of biochemical reactions that result in the perception of smell .
Biochemical Pathways
It’s known that odorant receptor activation typically leads to the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of a specific smell .
Pharmacokinetics
This compound is an oil at room temperature, which could enhance its absorption and distribution in the body
Result of Action
The activation of odorant receptors by this compound leads to the perception of a specific smell . On a molecular level, this involves a series of signal transduction events that convert the chemical signal (odorant molecule) into an electrical signal (nerve impulse) . On a cellular level, this results in the generation of a nerve impulse that is transmitted to the brain .
Biochemical Analysis
Biochemical Properties
Traseolide interacts with various proteins, including transcription factors, kinases, and enzymes . Through these interactions, this compound exerts inhibitory effects on their activity, leading to diverse biological outcomes .
Cellular Effects
The cellular effects of this compound are primarily due to its interactions with various proteins within the cell . By inhibiting the activity of these proteins, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Traseolide is synthesized through a series of chemical reactions starting from toluene and isobutanoyl chloride. The initial step involves a Friedel–Crafts reaction that yields p-tolyl isopropyl ketone. This ketone is then reduced to the corresponding alcohol. Subsequent chlorination and treatment with 2-methyl-2-butene yield 1-isopropyl-2,3,3,5-tetramethylindane. Finally, a Friedel–Crafts reaction with acetyl chloride produces this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically a colorless oil with a musk fragrance, used extensively in perfumes and other fragrance products .
Chemical Reactions Analysis
Types of Reactions: Traseolide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the methyl and isopropyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Traseolide has several applications in scientific research:
Chemistry: It is used as a model compound in the development of analytical methods for detecting and quantifying organic contaminants.
Biology: this compound serves as a tracer in environmental studies to assess the fate and transport of organic contaminants.
Medicine: While not directly used in therapeutic applications, this compound’s structural analogs are studied for their potential biological activities.
Comparison with Similar Compounds
- Galaxolide
- Tonalide
- Celestolide
- Phantolide
Traseolide’s unique combination of musk and creamy floral notes sets it apart from these similar compounds, making it a valuable ingredient in the fragrance industry.
Properties
IUPAC Name |
1-(1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-10(2)17-12(4)18(6,7)16-8-11(3)14(13(5)19)9-15(16)17/h8-10,12,17H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRYETFJNLKUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052393 | |
Record name | 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
321 °C at 101.325 kPa | |
Record name | Traseolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.085 mg/L, In water, 539 ug/L at 20 °C, pH 7 | |
Record name | Traseolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.979 at 20 °C | |
Record name | Traseolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 7.5X10-5 mm Hg at 20 °C (0.01 Pa), 9.0X10-3 mm Hg (1.2 Pa) | |
Record name | Traseolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Pale yellow to yellow clear viscous liquid | |
CAS No. |
68140-48-7 | |
Record name | Traesolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68140-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Traseolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-50 °C at 101.325 kPa | |
Record name | Traseolide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8418 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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